3-Chloro-6-ethynyl-2-methoxypyridine
Description
3-Chloro-6-ethynyl-2-methoxypyridine is a pyridine derivative characterized by a chloro group at position 3, an ethynyl group at position 6, and a methoxy group at position 2. This compound is of interest in organic synthesis and medicinal chemistry due to its electron-deficient aromatic ring and reactive substituents. The ethynyl group enables participation in click chemistry or cross-coupling reactions, while the chloro and methoxy groups influence regioselectivity and stability .
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-chloro-6-ethynyl-2-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-4-5-7(9)8(10-6)11-2/h1,4-5H,2H3 |
InChI Key |
UVBMEVRWELPMSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C#C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-ethynyl-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Chlorination: The 2-methoxypyridine is chlorinated at the 3-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Ethynylation: The chlorinated intermediate is then subjected to ethynylation at the 6-position. This step often involves the use of ethynylating agents like ethynyl magnesium bromide (EtMgBr) or ethynyl lithium (EtLi) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-ethynyl-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form corresponding alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of 3-amino-6-ethynyl-2-methoxypyridine.
Oxidation: Formation of 3-chloro-6-ethynyl-2-pyridone.
Reduction: Formation of 3-chloro-6-ethenyl-2-methoxypyridine.
Scientific Research Applications
3-Chloro-6-ethynyl-2-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethynyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Electron Effects: The ethynyl group in the target compound introduces significant electron-withdrawing character (sp-hybridized carbon), enhancing the pyridine ring's electrophilicity compared to methyl or methoxy-substituted analogs .
- Reactivity: The unprotected ethynyl group facilitates reactions like Sonogashira coupling, whereas analogs with TMS-protected ethynyl (e.g., 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine) require deprotection steps .
- Solubility and Polarity: Hydroxymethyl or amine substituents (e.g., (2-Chloro-6-methoxypyridin-3-yl)methanol) increase polarity and aqueous solubility compared to the non-polar ethynyl group .
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